1-((2,5-dichlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O4S2/c1-19-9-6-18-15(19)25(21,22)12-4-7-20(8-5-12)26(23,24)14-10-11(16)2-3-13(14)17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXIDHYTXSFUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-dichlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring substituted with sulfonyl groups and dichlorophenyl and imidazolyl moieties. The presence of these functional groups is believed to contribute significantly to its biological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this structure. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. In particular, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have shown significant inhibition rates, indicating potential applications in treating conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, the imidazole moiety may contribute to interactions with neurotransmitter systems, enhancing its neuropharmacological profile.
Case Studies
- Study on Antibacterial Efficacy : A study synthesized various piperidine derivatives and assessed their antibacterial efficacy against multiple strains. The results indicated that compounds similar to the target compound had a broad spectrum of activity, particularly against gram-positive bacteria .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory properties of sulfonamide derivatives, showing that modifications in the piperidine ring significantly influenced AChE inhibition, suggesting a structure-activity relationship that could be explored further for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-functionalized piperidines, which are widely explored in medicinal chemistry. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Dichlorophenyl vs. Other Aryl Groups: The 2,5-dichlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to non-halogenated aryl analogs, as seen in carbonic anhydrase inhibitors .
Dual Sulfonyl Groups : Unlike single-sulfonyl analogs (e.g., tosyl derivatives), the dual sulfonyl design may enable simultaneous interactions with catalytic residues and allosteric sites, a strategy observed in kinase inhibitors .
Imidazole Sulfonyl Contribution : The 1-methylimidazole group could improve metabolic stability compared to unsubstituted imidazole derivatives, reducing susceptibility to cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
